molecular formula C20H28N2O4 B11485129 [4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile

[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile

Cat. No.: B11485129
M. Wt: 360.4 g/mol
InChI Key: DTQHIYZOPBPETJ-UHFFFAOYSA-N
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Description

[4a-Hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile: is a complex organic compound featuring a trimethoxyphenyl group, a hydroxy group, and an octahydroisoquinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile typically involves multiple steps:

    Formation of the Octahydroisoquinoline Core: This can be achieved through the hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.

    Introduction of the Trimethoxyphenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the trimethoxyphenyl group.

    Acetonitrile Addition: The final step involves the addition of an acetonitrile group, which can be achieved through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrile group, to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted trimethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase.

    Antimicrobial Activity: Exhibits activity against bacteria and fungi, including Helicobacter pylori and Mycobacterium tuberculosis.

Medicine

    Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to inhibit key enzymes involved in cancer cell proliferation.

    Antiviral Agents: Potential activity against viruses such as the acquired immunodeficiency syndrome virus, hepatitis C virus, and influenza virus.

Industry

    Pharmaceuticals: Used in the development of new pharmaceutical compounds.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of [4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile involves its interaction with various molecular targets:

    Tubulin Inhibition: Binds to the colchicine binding site on tubulin, preventing microtubule polymerization and thus inhibiting cell division.

    Heat Shock Protein 90 Inhibition: Disrupts the function of heat shock protein 90, leading to the degradation of client proteins and inhibition of cancer cell growth.

    Thioredoxin Reductase Inhibition: Inhibits thioredoxin reductase, leading to increased oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

    Structural Complexity: The presence of both the trimethoxyphenyl group and the octahydroisoquinoline moiety provides unique structural features that may enhance its biological activity.

    Versatility: The compound’s ability to undergo various chemical reactions allows for extensive functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile

InChI

InChI=1S/C20H28N2O4/c1-24-16-12-14(13-17(25-2)19(16)26-3)18-15-6-4-5-7-20(15,23)8-10-22(18)11-9-21/h12-13,15,18,23H,4-8,10-11H2,1-3H3

InChI Key

DTQHIYZOPBPETJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3CCCCC3(CCN2CC#N)O

Origin of Product

United States

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